molecular formula C11H21ClO3S B13639295 3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride

3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B13639295
M. Wt: 268.80 g/mol
InChI Key: XLQOUNLIHONQIR-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a cyclohexyloxy substituent and two methyl groups on the propane backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules. Its unique steric and electronic properties, imparted by the bulky cyclohexyloxy group and electron-withdrawing sulfonyl chloride moiety, make it valuable in reactions requiring controlled reactivity, such as nucleophilic substitutions or cross-coupling processes.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

3-cyclohexyloxy-2,2-dimethylpropane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-11(2,9-16(12,13)14)8-15-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3

InChI Key

XLQOUNLIHONQIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1CCCCC1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{R-SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{R-SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of 3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or thiol under specific conditions.

    Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrochloric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are important intermediates in organic synthesis.

    Biology: Potential use in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl Chloride

This compound shares the propane sulfonyl chloride backbone with the target molecule but replaces the cyclohexyloxy group with two fluorine atoms at the 3-position. Key differences include:

Property 3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl Chloride 3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl Chloride
Molecular Formula C₁₁H₂₁ClO₃S C₅H₉ClF₂O₂S
Molecular Weight ~268.8 g/mol ~214.6 g/mol
Substituent Effects Bulky cyclohexyloxy group enhances steric hindrance, reducing reactivity toward bulky nucleophiles. Electron-withdrawing fluorine atoms increase electrophilicity of the sulfonyl chloride group.
Price (Research Scale) Not listed in evidence 50 mg: €949; 500 mg: €2,844

Research Findings :

  • The difluoro derivative exhibits higher reactivity in nucleophilic substitutions due to increased electrophilicity, making it preferable for reactions requiring rapid kinetics.
  • The cyclohexyloxy variant’s steric bulk may improve selectivity in reactions with smaller nucleophiles (e.g., amines or alcohols).

Allyl (Cyclohexyloxy)acetate

It is primarily used as a fragrance ingredient and lacks the sulfonyl chloride’s electrophilic reactivity .

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